molecular formula C12H22N2O3 B2744696 Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane CAS No. 1638683-57-4

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

Katalognummer: B2744696
CAS-Nummer: 1638683-57-4
Molekulargewicht: 242.319
InChI-Schlüssel: PJGMDHUHBZCJMI-ILWJIGKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate: is a chemical compound with the molecular formula C12H22N2O3. It is a bicyclic compound containing both oxygen and nitrogen atoms within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane has garnered interest in several research domains:

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent , particularly as an orexin receptor antagonist. Orexin receptors are involved in regulating sleep, appetite, and energy homeostasis, making this compound relevant for treating disorders such as:

  • Sleep Disorders : Compounds that target orexin receptors may help manage conditions like insomnia by inhibiting wake-promoting signals .
  • Anxiety and Mood Disorders : By modulating orexin signaling, these compounds may also have therapeutic effects on anxiety and depression .

Neuropharmacology

Research indicates that derivatives of bicyclic compounds like this compound can influence neurotransmitter systems, potentially leading to new treatments for:

  • Addiction Disorders : By affecting neuropeptide systems, these compounds may help in the management of addiction-related behaviors .

Asymmetric Synthesis

The compound serves as a valuable intermediate in asymmetric synthesis processes, allowing chemists to create complex molecules with high stereochemical purity . This application is crucial for developing new drugs with specific biological activities.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Sakurai et al., 1998Orexin Receptor MechanismIdentified orexins' role in feeding behavior; compounds targeting these receptors may regulate appetite .
Winrow et al., 2009NeuropharmacologyDemonstrated the potential of orexin antagonists in reducing addiction-related behaviors in animal models .
Recent Synthesis ResearchOrganocatalysisDeveloped a method for synthesizing functionalized derivatives with high yields and selectivity .

Wirkmechanismus

The mechanism of action of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • endo-7-(boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane
  • tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness: Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structural feature allows for unique reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Biologische Aktivität

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane, a bicyclic compound with the molecular formula C12H22N2O3C_{12}H_{22}N_{2}O_{3}, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12H22N2O3C_{12}H_{22}N_{2}O_{3}
Molecular Weight242.315 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point368.6 ± 42.0 °C
Flash Point176.7 ± 27.9 °C
LogP0.63

The synthesis of this compound typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate under specific conditions such as using organic solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

The mechanism of action is believed to involve interactions with various biological targets, including enzymes and receptors, which modulate their activities. The bicyclic structure allows for unique reactivity and interactions, making it a candidate for drug design and discovery .

Anticancer Properties

Recent studies have highlighted the anticancer potential of bicyclic compounds similar to this compound. Bicyclo[3.3.1]nonane derivatives have shown promise as potent anticancer agents due to their ability to interfere with cancer cell proliferation and survival pathways .

Case Study:
A study showed that derivatives of bicyclo[3.3.1]nonanes exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 μM, indicating strong potential for further development in anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Case Study:
Research indicated that compounds within this class exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) of 64 μg/mL and 32 μg/mL, respectively . This suggests potential applications in developing new antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the bicyclic structure can significantly affect biological activity. For instance, the presence of different substituents at specific positions on the bicyclic framework can enhance or diminish potency against targeted biological pathways.

Eigenschaften

IUPAC Name

tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMDHUHBZCJMI-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.